7-Chloro-1,8-naphthyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

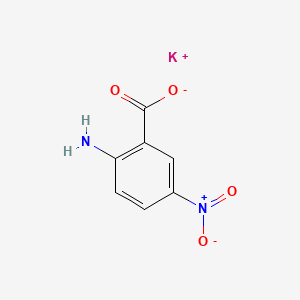

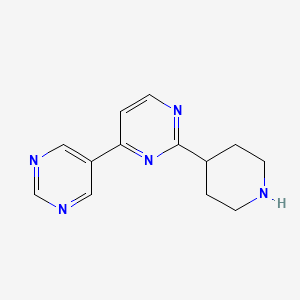

“7-Chloro-1,8-naphthyridine-3-carboxylic acid” is a heterocyclic compound . It has a molecular weight of 208.6 . It is usually found in the form of a powder .

Molecular Structure Analysis

The molecular structure of “7-Chloro-1,8-naphthyridine-3-carboxylic acid” consists of a fused system of two pyridine rings . The compound has six positional isomers depending on the location of the nitrogen atoms .

Physical And Chemical Properties Analysis

“7-Chloro-1,8-naphthyridine-3-carboxylic acid” is a powder with a molecular weight of 208.6 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Antibacterial Agents

Carboxylic acids with 1,8-naphthyridine moiety, including 7-Chloro-1,8-naphthyridine-3-carboxylic acid, are well reported as antibacterial agents . They have displayed in vivo antibacterial activity .

Antihistaminic Activity

New 1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and evaluated for their in vivo antihistaminic activity . It was found that these compounds displayed a promising bronchorelaxant effect in conscious guinea pigs .

Ligands

1,8-Naphthyridines, including 7-Chloro-1,8-naphthyridine-3-carboxylic acid, find use as ligands . They are used in the formation of metal complexes .

Components of Light-Emitting Diodes

This class of heterocycles is used as components of light-emitting diodes . They contribute to the photochemical properties of these devices .

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used in dye-sensitized solar cells . They play a crucial role in the efficiency of these cells .

Molecular Sensors

These compounds are used in the development of molecular sensors . They can detect and respond to physical or chemical changes in the environment .

Self-Assembly Host–Guest Systems

1,8-Naphthyridines are used in self-assembly host–guest systems . These systems are used in a variety of applications, including drug delivery and molecular recognition .

Medicinal Chemistry Applications

1,8-Naphthyridine derivatives have demonstrated potential use in medicinal chemistry applications including anticancer, anti-inflammatory, antimicrobial, antihypertensive, antimalarial, antiplatelet aggregation, gastric antisecretory, topoisomerase-II & AChE inhibitory activities .

Safety and Hazards

“7-Chloro-1,8-naphthyridine-3-carboxylic acid” may cause serious eye irritation and respiratory irritation . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and handling the compound in a well-ventilated area .

Future Directions

Naphthyridines, including “7-Chloro-1,8-naphthyridine-3-carboxylic acid”, have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .

properties

IUPAC Name |

7-chloro-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-2-1-5-3-6(9(13)14)4-11-8(5)12-7/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTPFDBSQAIPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1,8-naphthyridine-3-carboxylic acid | |

CAS RN |

933694-01-0 |

Source

|

| Record name | 7-chloro-1,8-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)

![N-[2-(aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B2532744.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)

![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)

![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)